molecular formula C10H13N B2777688 (2,3-dihydro-1H-inden-4-yl)methanamine CAS No. 17450-60-1

(2,3-dihydro-1H-inden-4-yl)methanamine

Cat. No. B2777688
CAS RN: 17450-60-1
M. Wt: 147.221
InChI Key: KHEAFXLBELPDBH-UHFFFAOYSA-N
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Description

“(2,3-dihydro-1H-inden-4-yl)methanamine” is a chemical compound with the IUPAC name 2,3-dihydro-1H-inden-1-ylmethanamine . Its molecular weight is 147.22 .


Synthesis Analysis

An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives has been described . Six compounds of 2, 3-dihydro-1H-indene-1-methanamines were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields (50.9–57.9 % in 4 steps), and three compounds (1c, 1e, 1f) were newly reported . This procedure has the advantages of mild conditions, less pollution, and simple manipulation .


Molecular Structure Analysis

The InChI code for “(2,3-dihydro-1H-inden-4-yl)methanamine” is 1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2 . The molecular structure of this compound can be analyzed using this InChI code.


Physical And Chemical Properties Analysis

“(2,3-dihydro-1H-inden-4-yl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 2,3-dihydro-1H-inden-1-one have been studied for their antimicrobial properties . Research has shown that these compounds exhibit potent antibacterial action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris . Additionally, they have demonstrated antifungal properties against Aspergillus niger and Candida albicans . These findings suggest potential applications in developing new antimicrobial agents.

Antifungal Studies

The derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and tested for their antifungal efficacy . The ultrasound synthesis technique has proven to be satisfactory in terms of time and synthetic performance . The compounds have shown promising results against fungal agents, which could lead to the development of new antifungal medications.

Anticancer Properties

The structure of 2,3-dihydro-1H-inden-1-one has been associated with a profile of pharmacological properties, including anticancer activities . The presence of halo-aryl and heterocyclic tags on these compounds could potentially enhance their effectiveness as anticancer agents, opening avenues for cancer treatment research.

Anti-Alzheimer’s Disease

Novel 2,3-dihydro-1H-inden-1-ones have been designed and evaluated as dual inhibitors of PDE4/AChE with the aim of treating Alzheimer’s disease . These compounds could improve cognitive and memory function, representing a significant step forward in the search for effective Alzheimer’s treatments.

Neuroinflammation Treatment

The same class of compounds has also been investigated for their potency against neuroinflammation . This is particularly relevant for conditions like Alzheimer’s disease, where neuroinflammation plays a critical role in the progression of the disease.

Antiviral Applications

Indole derivatives, which share a similar structural motif with 2,3-dihydro-1H-inden-1-one, have shown various biological activities, including antiviral properties . This suggests that 2,3-dihydro-1H-inden-4-yl)methanamine could be explored for its potential in developing new antiviral drugs.

Safety and Hazards

The safety information for “(2,3-dihydro-1H-inden-4-yl)methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2,3-dihydro-1H-inden-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAFXLBELPDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydro-1H-inden-4-yl)methanamine

CAS RN

17450-60-1
Record name (2,3-dihydro-1H-inden-4-yl)methanamine
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